4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)
Overview
Description
4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is an organic compound with the chemical formula C20H30N2O6S2 and a molecular weight of 458.6 g/mol . This compound is known for its unique structural properties, which include a piperidine ring substituted with a methyl group and an amine group, further complexed with two 4-methylbenzenesulfonate groups . It is typically found in a white to yellow solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves the reaction of 4-methylpiperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination chemistry .
Comparison with Similar Compounds
4-Methylpiperidine: A simpler analog without the amine and sulfonate groups.
Piperidine: The parent compound without any substituents.
N-Methylpiperidine: A related compound with a methyl group on the nitrogen atom.
Uniqueness: 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its solubility and reactivity compared to simpler piperidine derivatives. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCXASGERWFAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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